molecular formula C15H11ClN2O2 B15138918 Ferroptosis-IN-3

Ferroptosis-IN-3

Cat. No.: B15138918
M. Wt: 286.71 g/mol
InChI Key: XHJJFKLFMMWFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroptosis-IN-3 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is a valuable tool in scientific research for studying the mechanisms and therapeutic potential of ferroptosis inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferroptosis-IN-3 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ferroptosis-IN-3 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce compounds with different substituents .

Mechanism of Action

Ferroptosis-IN-3 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The primary target is glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound prevents the accumulation of lipid peroxides, thereby inhibiting ferroptosis. Other pathways and molecular targets, such as iron metabolism and lipid metabolism, may also be involved .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-4-ol

InChI

InChI=1S/C15H11ClN2O2/c16-11-5-1-9(2-6-11)13-15(20)14(18-17-13)10-3-7-12(19)8-4-10/h1-8,19-20H,(H,17,18)

InChI Key

XHJJFKLFMMWFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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